Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate
Overview
Description
Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate: is a chemical compound with the molecular formula C18H18O9 and a molecular weight of 378.33 g/mol . It is characterized by the presence of three oxiranylmethyl groups attached to a benzene-1,3,5-tricarboxylate core. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate, also known as tris(oxiran-2-ylmethyl)benzene-1,3,5-tricarboxylate, is a chemical compound with the molecular formula C18H18O9 . This compound is often used as a curing agent for polyester powder coatings
Target of Action
It is known to interact with polyester resins during the curing process .
Mode of Action
The compound acts as a curing agent, facilitating the transformation of the linear structure of the resin into a three-dimensional network structure . This process enhances the properties of the resulting material, such as its high-temperature resistance .
Biochemical Pathways
The curing process it facilitates is a key step in the formation of thermosetting powder coatings .
Pharmacokinetics
Its physical properties such as melting point (58-63 °c), boiling point (5375±300 °C), and density (1432±006 g/cm3) have been reported .
Result of Action
The action of this compound results in the formation of a cured, thermosetting material with excellent high-temperature resistance . The cured film exhibits excellent leveling performance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, appropriate exhaust ventilation is recommended at places where dust is formed to avoid exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate can be synthesized through a two-step method. The first step involves the reaction of benzene-1,3,5-tricarboxylic acid with oxirane (ethylene oxide) under controlled conditions to form the desired product . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. This involves the use of continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The process is designed to minimize the use of hazardous reagents and reduce waste generation .
Chemical Reactions Analysis
Types of Reactions: Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The oxiranylmethyl groups can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of new functionalized products.
Esterification and Transesterification: The carboxylate groups can participate in esterification and transesterification reactions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for ring-opening reactions.
Catalysts: Acid or base catalysts are often employed to facilitate these reactions.
Major Products Formed: The major products formed from these reactions include functionalized derivatives of this compound, which can be tailored for specific applications in material science and organic synthesis .
Scientific Research Applications
Chemistry: Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate is used as a building block in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is utilized for the modification of biomolecules and the development of drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery and diagnostic applications .
Industry: In the industrial sector, this compound is employed as a curing agent in the production of advanced coatings and adhesives. Its excellent thermal stability and mechanical properties make it suitable for high-performance applications .
Comparison with Similar Compounds
- 1,3,5-Benzenetricarboxylic acid tris(oxiranylmethyl) ester
- Triglycidyl trimesate
- Triglycidyl trimesic acid ester
- 1,3,5-Benzenetricarboxylic acid, tris(2,3-epoxypropyl) ester
Uniqueness: Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate stands out due to its high reactivity and versatility in forming functionalized derivatives. Its unique combination of oxiranylmethyl and carboxylate groups allows for a wide range of chemical modifications, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O9/c19-16(25-7-13-4-22-13)10-1-11(17(20)26-8-14-5-23-14)3-12(2-10)18(21)27-9-15-6-24-15/h1-3,13-15H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTJEZNVLMAXQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(=O)C2=CC(=CC(=C2)C(=O)OCC3CO3)C(=O)OCC4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992398 | |
Record name | Tris[(oxiran-2-yl)methyl] benzene-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7176-19-4 | |
Record name | 1,3,5-Tris(2-oxiranylmethyl) 1,3,5-benzenetricarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7176-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007176194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris[(oxiran-2-yl)methyl] benzene-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.761 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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